3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride
Description
Overview of 3-(5-Methoxymethyl-oxadiazol-3-yl)-piperidine Hydrochloride
3-(5-Methoxymethyl-oxadiazol-3-yl)-piperidine hydrochloride represents a sophisticated heterocyclic compound that combines two pharmacologically significant structural motifs: the piperidine ring system and the 1,2,4-oxadiazole heterocycle. The compound exhibits a molecular formula of C9H16ClN3O2 with a molecular weight of 233.7 grams per mole, positioning it within the optimal molecular weight range for drug-like molecules. The structural architecture features a six-membered piperidine ring directly connected to a five-membered 1,2,4-oxadiazole ring system, with the oxadiazole bearing a methoxymethyl substituent at the 5-position.
The compound's chemical identity is established through its Chemical Abstracts Service number 1361114-64-8, with the corresponding MDL number MFCD21606104 providing additional identification in chemical databases. The hydrochloride salt form enhances the compound's solubility characteristics and stability profile, making it suitable for various research applications and potential pharmaceutical development. The molecular structure can be represented by the SMILES notation, which captures the precise connectivity of atoms within the heterocyclic framework.
| Property | Value |
|---|---|
| Molecular Formula | C9H16ClN3O2 |
| Molecular Weight | 233.7 g/mol |
| Chemical Abstracts Service Number | 1361114-64-8 |
| MDL Number | MFCD21606104 |
| Physical Form | Hydrochloride Salt |
The compound's structural design reflects modern medicinal chemistry principles, where the incorporation of multiple heterocyclic systems within a single molecule aims to optimize biological activity while maintaining favorable physicochemical properties. The methoxymethyl group serves as a strategic substituent that can influence both the electronic properties of the oxadiazole ring and the overall molecular polarity, potentially affecting binding interactions with biological targets.
Historical Context and Discovery
The historical foundation of 3-(5-Methoxymethyl-oxadiazol-3-yl)-piperidine hydrochloride traces back to the pioneering work of Tiemann and Krüger, who first synthesized the 1,2,4-oxadiazole heterocycle in 1884. This seminal discovery marked the beginning of oxadiazole chemistry, although the heterocycle was initially classified as azoxime or furo[ab1]diazole before its correct structural identity was established. The early recognition of this heterocyclic system laid the groundwork for subsequent developments that would eventually lead to the sophisticated derivatives seen in contemporary medicinal chemistry.
The evolution of 1,2,4-oxadiazole chemistry experienced significant acceleration nearly 80 years after its initial discovery when researchers began to explore photochemical rearrangements of these heterocycles to other ring systems. This renewed interest coincided with the emergence of systematic biological activity studies of 1,2,4-oxadiazole derivatives in the early 1940s, establishing a foundation for their eventual incorporation into pharmaceutical development programs. The first commercial success came with the introduction of Oxolamine, a cough suppressant containing the 1,2,4-oxadiazole ring, which validated the therapeutic potential of this heterocyclic system.
The parallel development of piperidine chemistry has been equally significant in pharmaceutical history, with piperidine-containing compounds representing a substantial portion of approved medications across various therapeutic areas. The recognition of chiral piperidine scaffolds as prevalent cores in active pharmaceutical ingredients has driven extensive research into their stereochemical properties and biological implications. This historical trajectory has established both heterocyclic systems as validated pharmacophores worthy of continued investigation and structural optimization.
The contemporary synthesis of compounds such as 3-(5-Methoxymethyl-oxadiazol-3-yl)-piperidine hydrochloride represents the culmination of more than a century of heterocyclic chemistry development, incorporating lessons learned from both successful drug discoveries and structure-activity relationship studies. The strategic combination of these two heterocyclic systems reflects the modern approach to molecular design, where established pharmacophores are combined to create novel entities with potentially enhanced biological profiles.
Significance in Heterocyclic and Medicinal Chemistry
The significance of 3-(5-Methoxymethyl-oxadiazol-3-yl)-piperidine hydrochloride in heterocyclic chemistry extends beyond its individual structural characteristics to encompass its role as a representative example of bioisosteric design principles. The 1,2,4-oxadiazole heterocycle has gained considerable attention due to its unique bioisosteric properties, particularly its ability to serve as a metabolically stable replacement for ester and amide functional groups. This bioisosteric equivalence stems from the heterocycle's capacity to form specific interactions, including hydrogen bonding, while providing enhanced stability against hydrolytic degradation.
The compound's medicinal chemistry significance is amplified by the documented biological activities associated with 1,2,4-oxadiazole-containing molecules, which span an remarkably wide spectrum of therapeutic areas. Research has demonstrated that 1,2,4-oxadiazole derivatives exhibit anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer activities. Furthermore, these compounds have shown inhibitory potency against critical enzymes including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, and Rearranged during Transfection kinase.
| Biological Activity | Target/Mechanism | Research Status |
|---|---|---|
| Anticancer | Histone Deacetylase Inhibition | Active Investigation |
| Anti-inflammatory | Cyclooxygenase Modulation | Established |
| Anticonvulsant | Neural Pathway Modulation | Documented |
| Antibacterial | Penicillin-Binding Protein Inhibition | Validated |
| Antifungal | Cell Wall Synthesis Disruption | Confirmed |
The piperidine component contributes additional medicinal chemistry value through its well-established role in central nervous system-active compounds. Chiral piperidine scaffolds have become increasingly important in drug design due to their ability to modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic profiles. The integration of piperidine rings into small molecules offers benefits including enhanced protein-binding interactions and improved drug-like characteristics.
Recent advances in 1,2,4-oxadiazole medicinal chemistry have demonstrated the potential for structure-activity relationship optimization through systematic modification of substituent groups. Studies have shown that the introduction of specific substituents can significantly affect inhibitory potency, with certain derivatives exhibiting nanomolar-range activity against therapeutic targets. The methoxymethyl substituent present in 3-(5-Methoxymethyl-oxadiazol-3-yl)-piperidine hydrochloride represents a strategic modification that may influence both electronic properties and binding characteristics.
Scope and Objectives of Research
The research scope surrounding 3-(5-Methoxymethyl-oxadiazol-3-yl)-piperidine hydrochloride encompasses multiple interconnected areas of investigation, reflecting the compound's position at the intersection of synthetic methodology development, structure-activity relationship elucidation, and therapeutic application exploration. Contemporary research objectives focus on understanding how the specific structural features of this compound contribute to biological activity profiles while simultaneously developing efficient synthetic approaches for accessing related molecular architectures.
Synthetic methodology research represents a primary objective, particularly given the documented challenges associated with 1,2,4-oxadiazole formation and functionalization. Recent studies have explored various cyclodehydration approaches for constructing oxadiazole rings, including the use of Burgess reagent as an alternative to traditional harsh reagents such as phosphorus oxychloride and thionyl chloride. The optimization of reaction conditions, including temperature, time, and solvent systems, continues to be an active area of investigation aimed at improving yields and reducing synthetic complexity.
| Research Area | Current Focus | Expected Outcomes |
|---|---|---|
| Synthetic Methodology | Cyclodehydration Optimization | Improved Yields and Selectivity |
| Structure-Activity Relationships | Substituent Effect Analysis | Enhanced Biological Activity |
| Pharmacological Evaluation | Target Identification | Therapeutic Applications |
| Physicochemical Characterization | Property-Activity Correlations | Design Principles |
Structure-activity relationship studies constitute another critical research objective, building upon the established understanding that 1,2,4-oxadiazole derivatives can exhibit significant variations in biological activity based on substitution patterns. Research has demonstrated that the introduction of electron-withdrawing and electron-donating groups, as well as optimal substitution positions, can dramatically influence inhibitory potency against various biological targets. The methoxymethyl group in the target compound provides an opportunity to investigate how ether-containing substituents affect both electronic properties and binding interactions.
Pharmacological evaluation research objectives focus on identifying specific biological targets and mechanisms of action for this compound class. Given the broad spectrum of activities associated with 1,2,4-oxadiazole derivatives, systematic screening approaches are employed to identify the most promising therapeutic applications. The combination of piperidine and oxadiazole pharmacophores suggests potential activities in areas where both structural motifs have shown historical success, including central nervous system disorders and oncological applications.
Properties
IUPAC Name |
5-(methoxymethyl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-13-6-8-11-9(12-14-8)7-3-2-4-10-5-7;/h7,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDPGJMIQIWDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique oxadiazole moiety, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3O2 |
| Molecular Weight | 233.69 g/mol |
| InChI Key | JKNOEEYGNFRJNR-ZETCQYMHSA-N |
| LogP | -0.0358 |
| Polar Surface Area | 52.089 Ų |
The compound is a hydrochloride salt, which may influence its solubility and bioavailability in biological systems .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system (CNS). Notably, compounds containing oxadiazole structures have been investigated for their ability to modulate metabotropic glutamate receptors (mGluRs), particularly mGluR5. These receptors play a crucial role in neurotransmission and are implicated in several CNS disorders such as anxiety and schizophrenia .
Allosteric Modulation
Research has shown that oxadiazole derivatives can act as allosteric modulators of mGluR5. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand (glutamate). This mechanism allows for more refined therapeutic interventions with potentially fewer side effects compared to traditional agonists or antagonists .
Antidepressant and Anxiolytic Effects
In preclinical studies, compounds similar to this compound have demonstrated anxiolytic-like effects in rodent models. For instance, positive allosteric modulators of mGluR5 have been shown to produce significant reductions in anxiety-related behaviors .
Neuroprotective Properties
Additionally, there is evidence suggesting that oxadiazole-containing compounds may exhibit neuroprotective properties by modulating excitotoxicity pathways associated with glutamate signaling. This could be particularly beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Study on mGluR5 Modulators : A study investigated the effects of various mGluR5 allosteric modulators in rodent models of anxiety. The results indicated that certain oxadiazole derivatives significantly reduced anxiety-like behaviors without inducing sedation, highlighting their potential as therapeutic agents for anxiety disorders .
- Neuroprotection Against Excitotoxicity : Another study focused on the neuroprotective effects of oxadiazole derivatives against glutamate-induced neurotoxicity in vitro. The findings suggested that these compounds could effectively reduce neuronal cell death and preserve function in models of neurodegeneration .
Scientific Research Applications
Pharmacological Applications
1. Modulation of Metabotropic Glutamate Receptors (mGluRs)
Research has highlighted the role of compounds like 3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride in modulating mGluRs, particularly subtype 5 (mGluR5). These receptors are implicated in various central nervous system disorders, including anxiety and schizophrenia. The compound may serve as a positive allosteric modulator (PAM) or a negative allosteric modulator (NAM), enhancing or inhibiting glutamate signaling respectively .
2. Antipsychotic Activity
Studies have demonstrated that compounds targeting mGluR5 can exhibit antipsychotic-like effects in rodent models. For instance, analogs similar to this compound have shown efficacy in reversing amphetamine-induced hyperlocomotion, a model predictive of antipsychotic activity .
3. Neuroprotective Effects
The compound's ability to influence neurotransmitter systems suggests potential neuroprotective properties. Research indicates that modulation of glutamate receptors can protect against excitotoxicity, which is a contributing factor in neurodegenerative diseases .
Case Studies
Case Study 1: mGluR5 Modulators
In a study exploring novel mGluR5 modulators, compounds structurally related to this compound were synthesized and evaluated for their binding affinity and functional activity at the receptor. The findings revealed that certain derivatives exhibited high selectivity and potency as PAMs, leading to enhanced glutamate responses in vitro and promising behavioral outcomes in vivo .
Case Study 2: Anxiety Models
Another study investigated the anxiolytic effects of mGluR5 PAMs in rodent models of anxiety. The results indicated that compounds similar to this compound significantly reduced anxiety-like behaviors without inducing sedation, thus highlighting their therapeutic potential for anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 1,2,4-oxadiazole-piperidine framework is highly modular. Key analogs differ in substituents at the oxadiazole’s 5-position, influencing physicochemical and biological properties:
Table 1: Substituent-Driven Comparisons
Preparation Methods
Cyclization to Form the 1,2,4-Oxadiazole Core
- The oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives.
- Amidoximes are prepared by reacting hydroxylamine with nitriles or other suitable precursors.
- Cyclization is often promoted by dehydrating agents or under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or toluene.
- Sodium hydride (NaH) or other strong bases can be used to facilitate cyclization by deprotonation steps.
Introduction of the Methoxymethyl Group
- The methoxymethyl substituent at the 5-position can be introduced by alkylation of the oxadiazole ring using methoxymethyl halides (e.g., methoxymethyl chloride) under basic conditions.
- Alternatively, methoxymethyl groups may be incorporated during the ring formation if the precursor bears this substituent.
Piperidine Attachment and Salt Formation
- The piperidine ring is often introduced via nucleophilic substitution or coupling reactions with halogenated intermediates.
- For example, 4-piperidinol or 4-piperidine derivatives can be reacted with the oxadiazole intermediate to form the target compound.
- The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or ether, to precipitate the hydrochloride salt as a crystalline solid.
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydroxylamine + nitrile derivative | Formation of amidoxime precursor | 80-90 | Purified by recrystallization |
| 2 | Amidoxime + carboxylic acid derivative + NaH in toluene | Cyclization to 1,2,4-oxadiazole core | 70-85 | Reflux 6-12 h, monitored by TLC |
| 3 | Methoxymethyl chloride + base (e.g., K2CO3) | Alkylation at 5-position of oxadiazole | 75-80 | Room temperature to reflux |
| 4 | 4-Piperidinol or piperidine + oxadiazole intermediate | Coupling via nucleophilic substitution | 65-75 | Solvent: ethanol, reflux 12-18 h |
| 5 | HCl in ethanol or ether | Formation of hydrochloride salt | >95 | Precipitation and filtration |
- Solvent Effects: Polar aprotic solvents like DMF and toluene optimize cyclization efficiency and reduce side reactions.
- Base Selection: Sodium hydride and potassium carbonate are effective bases for cyclization and alkylation steps.
- Temperature Control: Reflux conditions (approximately 110°C in toluene) favor ring closure; alkylation can proceed at lower temperatures to prevent decomposition.
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm >95% purity of intermediates and final product.
- Salt Formation: The hydrochloride salt form improves compound stability, crystallinity, and handling, with melting points typically in the range of 180-190°C for this compound class.
- Nuclear Magnetic Resonance (NMR): Confirms methoxymethyl protons (~3.3-3.8 ppm) and piperidine ring protons (3.0-4.0 ppm).
- Infrared Spectroscopy (IR): Identifies characteristic C=N stretches of oxadiazole (1650-1600 cm⁻¹) and C-O stretches (1250-1150 cm⁻¹).
- Elemental Analysis: Validates molecular formula consistency.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Melting Point Determination: Assesses compound identity and purity.
The preparation of 3-(5-Methoxymethyl-oxadiazol-3-yl)-piperidine hydrochloride involves a multi-step synthetic route centered on the cyclization of amidoximes to form the oxadiazole ring, followed by methoxymethyl substitution and coupling with a piperidine moiety. The hydrochloride salt is isolated to enhance stability and facilitate purification. Optimization of reaction conditions such as solvent choice, base, temperature, and purification methods is critical to achieving high yield and purity. Analytical techniques including NMR, IR, and HPLC are essential for structural validation and quality control.
Q & A
Q. What are the common synthetic routes for 3-(5-methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride, and how can intermediates be optimized?
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, in structurally related compounds (e.g., 3-[5-(2-fluorophenyl)-[1,2,4]oxadiazol-3-yl]benzoic acid), the oxadiazole ring is formed via condensation of an amidoxime with a carboxylic acid under dehydrating conditions, often using reagents like EDCl or HATU . Key intermediates such as 5-methoxymethyl-amidoxime derivatives of piperidine can be purified via recrystallization or column chromatography. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products like uncyclized intermediates .
Q. How is the structural identity of this compound validated in academic research?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR can verify the methoxymethyl group (δ ~3.3–3.5 ppm for OCH) and the piperidine-oxadiazole linkage.
- X-ray crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement. For example, SHELX’s robust algorithms enable precise determination of bond angles and torsional conformations in heterocyclic systems .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns .
Q. What physicochemical properties are critical for in vitro pharmacological studies?
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of 1,2,4-oxadiazole derivatives for target selectivity?
SAR studies often focus on substituent effects at the oxadiazole 5-position and piperidine moiety:
- Oxadiazole substituents : Electron-withdrawing groups (e.g., fluorophenyl in ) enhance metabolic stability but may reduce solubility.
- Piperidine modifications : N-substituents (e.g., methoxymethyl) influence bioavailability. For instance, replacing methoxymethyl with bulky groups (e.g., tetrahydropyran) in analogues like SY200779 increased plasma half-life but reduced CNS penetration .
- Methodology : Competitive binding assays (e.g., SPR, ITC) and docking simulations (AutoDock Vina) correlate structural features with target affinity .
Q. What analytical strategies resolve contradictions in crystallographic data for oxadiazole-containing compounds?
Discrepancies in bond lengths or torsional angles may arise from:
- Disorder in crystal lattices : Use SHELXL’s PART instruction to model overlapping conformers .
- Twinned crystals : SHELXE’s twin refinement tools (e.g., HKLF 5 format) can deconvolute diffraction patterns .
- Validation tools : R values >5% above R indicate overfitting, requiring re-examination of restraint parameters .
Q. How can metabolic pathways be elucidated for this compound using isotopic labeling?
- Stable isotopes : Synthesize C-labeled methoxymethyl or N-oxadiazole derivatives.
- Mass spectrometry : Track isotopic signatures in hepatocyte incubations to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Case study : Analogues like GR127935 (from ) showed CYP3A4-mediated demethylation, detectable via LC-MS/MS fragmentation patterns .
Q. What experimental designs mitigate off-target effects in receptor binding studies?
- Counter-screening : Test against panels of related receptors (e.g., serotonin receptors for 5-HT1B off-targets ).
- Negative controls : Use structurally similar but inactive analogues (e.g., 3-(piperidin-3-yl)-1H-indole hydrochloride in ).
- Dose-response curves : IC values >10 μM suggest negligible off-target activity .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported bioactivity data for oxadiazole derivatives?
- Source validation : Cross-check data against peer-reviewed studies (e.g., avoid non-academic sources like American Elements ).
- Experimental replication : Reproduce key assays (e.g., diuretic activity in ) under standardized conditions (e.g., Sprague-Dawley rats, 30 mg/kg oral dose).
- Meta-analysis : Pool data from patents (e.g., ) and journals to identify consensus EC ranges.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
